Abexinostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Abexinostat as a Pan-HDAC Inhibitor

Introduction and Molecular Characterization

Abexinostat (also known as PCI-24781) is a novel, orally bioavailable hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor with demonstrated antineoplastic activity across various malignancies. As a small molecule with the chemical formula C21H23N3O5 and an average molecular weight of 397.431 g/mol, it represents the second generation of HDAC inhibitors designed to overcome the pharmacokinetic limitations of earlier compounds [1] [2]. HDAC inhibitors represent an important class of epigenetic therapeutics that target the aberrant histone deacetylation commonly observed in cancer cells, ultimately restoring normal gene expression patterns and inducing multiple antitumor effects [3].

The compound belongs to the organic chemical class of benzofurans and features structural characteristics typical of broad-spectrum HDAC inhibitors, including a zinc-binding hydroxamic acid moiety that enables chelation of the zinc ion at the catalytic site of HDAC enzymes [1] [4]. This molecular architecture allows this compound to effectively inhibit a wide range of HDAC isoforms, resulting in its classification as a pan-HDAC inhibitor with activity against multiple class I and class II HDAC enzymes [4].

Comprehensive Mechanism of Action

Core HDAC Inhibition Mechanism

This compound's primary mechanism of action involves potent inhibition of histone deacetylase enzymes, which catalyze the removal of acetyl groups from lysine residues on histone proteins. Under normal physiological conditions, HDAC enzymes maintain chromatin compaction and transcriptional regulation by counteracting histone acetyltransferase activity. However, in cancer cells, aberrant HDAC activity leads to excessive deacetylation, resulting in condensed chromatin structure and silencing of critical tumor suppressor genes [3] [5].

This compound directly targets the catalytic site of HDAC enzymes through its hydroxamic acid functional group, which chelates the zinc ion essential for enzymatic activity. This inhibition results in hyperacetylation of histone proteins, particularly histones H3 and H4, leading to a more open chromatin configuration that facilitates transcription of previously silenced genes [1] [6]. The accumulation of acetylated histones serves as a key pharmacodynamic biomarker for this compound activity, with studies demonstrating dose-dependent increases in acetylated histone H3 following treatment in various cancer cell lines [6].

Molecular Consequences and Downstream Effects

The initial histone hyperacetylation triggered by this compound sets in motion a complex cascade of molecular events that collectively contribute to its antitumor efficacy:

Cell Cycle Arrest: this compound induces expression of cyclin-dependent kinase inhibitors, particularly p21 (CDKN1A), leading to cell cycle arrest at the G1 and G2/M checkpoints. This effect prevents cancer cell proliferation and creates a cellular environment conducive to apoptosis [3] [7].

Apoptosis Induction: Treatment with this compound activates both intrinsic and extrinsic apoptosis pathways. Studies demonstrate cleavage of caspase-3 and PARP, key executioners of apoptosis, along with increased expression of pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like BCL-2 [2] [7]. This apoptotic response involves stabilization and acetylation of the p53 tumor suppressor protein, enhancing its transcriptional activity [7].

Reactive Oxygen Species Generation: this compound induces significant oxidative stress through production of reactive oxygen species (ROS) including superoxide. This ROS accumulation contributes to DNA damage and amplifies the apoptotic signaling cascade. The critical role of ROS in this compound-mediated cell death is demonstrated by experiments showing that antioxidant N-acetylcysteine pre-treatment abrogates these effects [2].

DNA Repair Inhibition: A particularly important mechanism involves this compound's interference with DNA damage repair pathways. Treatment results in decreased RAD51 expression and inhibition of RAD51-containing subnuclear repair focus formation, indicating impaired homologous recombination repair. This is accompanied by persistent DNA double-strand breaks, evidenced by increased γH2AX phosphorylation [6] [7]. Additionally, this compound suppresses non-homologous end joining repair mechanisms, creating synthetic lethality with DNA-damaging agents [6].

Figure 1: Comprehensive Molecular Mechanism of this compound - This diagram illustrates the key pathways through which this compound exerts its anti-cancer effects, including histone hyperacetylation, non-histone protein modulation, and downstream consequences on cellular processes [2] [3] [6].

Non-Histone Protein Targets

Beyond histone modifications, this compound significantly impacts acetylation status of numerous non-histone proteins that play critical roles in oncogenic signaling. Key among these is heat shock protein 90 (HSP90), whose acetylation following HDAC inhibition disrupts its chaperone function, leading to polyubiquitination and proteasomal degradation of client oncoproteins such as Bcr-Abl, c-Raf, and AKT [3]. Additionally, this compound modulates the acetylation and stability of transcription factors including p53, RUNX3, E2F, and NF-κB, further expanding its antitumor mechanisms beyond epigenetic regulation alone [3] [7].

Experimental Evidence and Research Applications

In Vitro Assessment Methodologies

Cell Viability and Cytotoxicity Assays: Standard protocols for evaluating this compound's antitumor effects typically employ cell viability assays such as Calcein AM or MTT in various cancer cell lines. Treatment conditions generally involve 48-hour exposure to this compound concentrations ranging from 1-1000 nM, either as monotherapy or in combination with other agents. IC50 values are calculated using appropriate software (e.g., GraphPad Prism), with reported values of approximately 1.75-2.0 μM in non-small cell lung cancer cell lines [2] [6]. For combination studies with proteasome inhibitors like bortezomib, synergistic interactions can be quantified using the fractional survival model: s = exp(β10b + β01p + β20b2 + β02p2 + β11bp) + ε, where b and p represent concentrations of bortezomib and this compound, respectively [2].

Clonogenic Survival Assays: To evaluate this compound's radiosensitizing properties, clonogenic assays are performed wherein cells are pre-treated with this compound for 24 hours prior to irradiation. Colonies are allowed to form for 7-14 days post-treatment, then fixed, stained, and counted. Radiation sensitivity is quantified by calculating sensitization enhancement ratios at 10% survival (SER10), with this compound demonstrating SER10 values between 1.6-2.5 in normoxic conditions and even higher enhancement in hypoxia [6].

Apoptosis Detection: Multiple methodologies are employed to quantify this compound-induced apoptosis:

- Western Blot Analysis: Detection of cleaved caspase-3, cleaved PARP, and modulation of BAX/BCL-2 ratios using standard immunoblotting protocols [2].

- Flow Cytometry: Annexin V/propidium iodide staining to quantify early and late apoptotic populations [7].

- Morphological Assessment: Observation of characteristic apoptotic features such as chromatin condensation and nuclear fragmentation [7].

In Vivo Evaluation Models

Xenograft Mouse Models: Human cancer cell lines (e.g., neuroblastoma, NSCLC) are implanted subcutaneously into immunodeficient mice. Once tumors reach predetermined volumes (typically 100-200 mm3), animals receive this compound orally at doses ranging from 40-100 mg/m2 according to various schedules, most commonly employing intermittent dosing such as "one week on, one week off" to manage toxicity [8] [9]. Tumor volume measurements and survival are monitored as primary endpoints. These models have demonstrated significant tumor growth delay and increased survival when this compound is combined with radiation or conventional chemotherapeutics [2] [6].

Pharmacokinetic Assessments: Phase I clinical trials have characterized this compound's pharmacokinetic profile, revealing rapid absorption with median time to maximum concentration (Tmax) of 0.5-1.0 hours and a terminal elimination half-life of 2.56-8.31 hours. The drug exhibits approximately dose-proportional exposure, supporting twice-daily (BID) dosing schedules [8].

Table 1: Quantitative Cellular Responses to this compound Treatment

| Cell Line/Model | IC50 Value | Key Molecular Changes | SER10 with Radiation | Reference |

|---|---|---|---|---|

| NSCLC A549 | 1.75 μM | ↑ Acetylated histone H3, ↑ γH2AX, ↓ RAD51 | 1.41 (normoxia) 2.33 (hypoxia) | [6] |

| NSCLC H460 | 2.0 μM | ↑ Acetylated histone H3, ↑ subG1 population | 1.85 (normoxia) 3.16 (hypoxia) | [6] |

| Neuroblastoma SMS-KCNR | ~125 nM | ↑ Cleaved caspase-3, ↑ ROS, ↓ MYCN | Not reported | [2] |

| Human CD34+ megakaryocytes | 50-100 nM | ↑ p21, ↑ p53, ↓ CFU-MK colonies | Not applicable | [7] |

Clinical Translation and Therapeutic Applications

Monotherapy Clinical Efficacy

Clinical studies have established the antitumor activity of this compound across various hematological malignancies. In a phase 2 study of patients with relapsed/refractory non-Hodgkin lymphoma and chronic lymphocytic leukemia, this compound demonstrated objective response rates of 40% (4/10 patients), including complete and partial responses [8]. Particularly promising activity was observed in follicular lymphoma, with a response rate of 50% (3/6 patients) and median progression-free survival of 8.38 months [8] [10]. These clinical benefits occurred at the recommended phase 2 dose of 80 mg twice daily administered on an intermittent schedule of one week on treatment followed by one week off [8].

Rational Combination Strategies

With Proteasome Inhibitors: The combination of this compound with bortezomib demonstrates synergistic cytotoxicity in multiple preclinical models, including neuroblastoma and lymphoma. This synergy involves several interconnected mechanisms: enhanced reactive oxygen species generation, amplified caspase-3 and PARP cleavage, downregulation of NF-κB signaling, and inhibition of pro-survival pathways [2]. The combination also significantly modulates MYCN expression in neuroblastoma models, suggesting particular utility in MYC-driven malignancies [2].

With Radiotherapy: this compound functions as a potent radiosensitizer through multiple mechanisms including inhibition of DNA repair pathway components (particularly RAD51-mediated homologous recombination), increased persistence of radiation-induced DNA double-strand breaks, and enhanced apoptosis [9] [6]. A phase 1 study combining this compound with hypofractionated radiotherapy in advanced solid tumors established the recommended phase 2 dose of 90 mg/m2 (approximately 140 mg) and demonstrated promising activity, including responses in patients with brain metastases [9].

With Conventional Chemotherapy: Preclinical data support combination approaches with DNA-damaging agents such as cisplatin, with demonstrated enhanced tumor growth delay in xenograft models [6]. The ability of this compound to impair DNA repair pathways creates synthetic lethality with platinum-based chemotherapy, providing a strong rationale for clinical exploration of these combinations.

Table 2: Clinical Trial Results of this compound in Selected Indications

| Tumor Type | Study Phase | Dosing Schedule | Response Rate | Key Adverse Events | Reference |

|---|---|---|---|---|---|

| Follicular Lymphoma | Phase 2 | 80 mg BID, 1 week on/1 week off | 50% (3/6) | Thrombocytopenia (18.2%), Hypertriglyceridemia (27.3%) | [8] |

| Diffuse Large B-Cell Lymphoma | Phase 2 | 80 mg BID, 1 week on/1 week off | Not specified | Thrombocytopenia, Hypertriglyceridemia | [8] |

| Advanced Solid Tumors + Radiotherapy | Phase 1 | 90 mg/m2 with hypofractionated RT | 8% (1 CR, 3 PR) | Thrombocytopenia (17%), Lymphopenia (12%) | [9] |

| B-cell NHL (Chinese population) | Phase 1 | 40-80 mg BID, 1 week on/1 week off | 40% (4/10) | Grade 3: Thrombocytopenia (18.2%) | [8] |

Safety Profile and Toxicity Management

Hematological Toxicities

The most significant adverse effect associated with this compound is dose-dependent thrombocytopenia, which represents the primary dose-limiting toxicity [7]. Mechanistic studies reveal that this thrombocytopenia involves impaired megakaryopoiesis through both p53-dependent and independent pathways. This compound treatment of human CD34+ cells results in marked inhibition of CFU-MK colony formation (62.5% at 50 nM and >90% at 100 nM), associated with decreased megakaryocyte proliferation and proplatelet formation [7]. At the molecular level, these effects involve silencing of DNA repair genes, reduced RAD51 expression, increased DNA double-strand breaks, and subsequent activation of p53-dependent apoptosis [7].

Non-Hematological Toxicities

Other commonly observed adverse events include hypertriglyceridemia (occurring in 27.3% of patients in recent trials, with grade 3 events), gastrointestinal disturbances such as nausea and diarrhea, and fatigue [8] [9]. Importantly, unlike some other HDAC inhibitors, this compound has not demonstrated significant QTc interval prolongation at therapeutic doses, representing a potentially advantageous safety feature [9].

Dosing Strategies to Mitigate Toxicity

Clinical studies have established that intermittent dosing schedules, particularly the "one week on, one week off" regimen, effectively manage toxicity while maintaining antitumor efficacy [8]. This approach allows for hematological recovery during the treatment-free period and enables administration of higher individual doses than would be possible with continuous dosing. The recommended phase 2 dose of 80 mg twice daily on this schedule has demonstrated favorable tolerability in recent trials [8].

Conclusion and Future Directions

This compound represents a promising second-generation pan-HDAC inhibitor with a multifaceted mechanism of action encompassing epigenetic modulation, activation of apoptotic pathways, generation of oxidative stress, and inhibition of DNA repair processes. Its demonstrated clinical activity in lymphoid malignancies and potential for combination with radiotherapy, proteasome inhibitors, and conventional chemotherapy position it as a versatile anticancer agent with applications across multiple tumor types.

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. PCI-24781 (this compound), a novel histone deacetylase ... [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 5. Harnessing the HDAC–histone deacetylase enzymes ... [nature.com]

- 6. Time dependent modulation of tumor radiosensitivity by a pan HDAC ... [pmc.ncbi.nlm.nih.gov]

- 7. Thrombocytopenia induced by the histone deacetylase ... [nature.com]

- 8. Safety, pharmacokinetics, and efficacy of this compound , an novel... [pmc.ncbi.nlm.nih.gov]

- 9. A phase 1 dose-escalation study of the oral histone ... [pmc.ncbi.nlm.nih.gov]

- 10. Safety and Efficacy of this compound , a Pan-Histone Deacetylase... [scispace.com]

what is Abexinostat and how does it work

Core Drug Characteristics

The table below summarizes the fundamental technical attributes of Abexinostat:

| Attribute | Description |

|---|---|

| Chemical Name | 3-[(dimethylamino)methyl]-N-{2-[4-(hydroxycarbamoyl)phenoxy]ethyl}-1-benzofuran-2-carboxamide [1] |

| Modality | Small Molecule [1] |

| Mechanism of Action | Pan-histone deacetylase (HDAC) inhibitor [1] [2] |

| Primary Molecular Targets | HDAC enzymes (Class I, II, and IV); also inhibits RAD51, a protein involved in DNA double-strand break repair [1] [2] [3] |

| Developer | Xynomic Pharmaceuticals (current) [4] [5] |

| Highest Development Phase | Phase III (for Renal Cell Carcinoma); Phase II (for various lymphomas) [5] |

| FDA Designations | Fast Track designation for relapsed/refractory follicular lymphoma (fourth-line) and for Renal Cell Carcinoma in combination with pazopanib [4] [2] [6] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through primary mechanisms: epigenetic regulation via HDAC inhibition and disruption of DNA repair.

The following diagram illustrates the core mechanisms of this compound leading to anti-tumor effects:

This multimodal mechanism—inducing cell death through epigenetic regulation while simultaneously inhibiting DNA repair—makes this compound a potent candidate for cancer therapy, especially in overcoming treatment resistance [7] [3].

Clinical Trial Data and Efficacy

This compound has been evaluated in numerous clinical trials, primarily for hematologic cancers and in combination with other agents for solid tumors.

Monotherapy in B-cell Non-Hodgkin Lymphoma (NHL)

A 2025 Phase I study in Chinese patients with relapsed/refractory B-cell NHL established a recommended Phase II dose of 80 mg twice daily (BID) on a one-week-on, one-week-off schedule [8]. The results demonstrated promising efficacy:

| Cancer Type | Objective Response Rate (ORR) | Additional Efficacy Notes |

|---|---|---|

| Follicular Lymphoma (FL) | 50.0% (3/6 patients) [8] | Median Progression-Free Survival: 8.38 months; Median Duration of Response: 7.82 months [8] |

| All B-cell NHL (Pooled) | 40.0% (4/10 patients) [8] | Included 1 Complete Response and 3 Partial Responses [8] |

These findings align with an earlier Phase II study that reported an ORR of 56% in follicular lymphoma patients [4] [6].

Combination Therapy in Solid Tumors

A Phase Ib study combined this compound with the tyrosine kinase inhibitor pazopanib in patients with advanced solid tumors, including renal cell carcinoma (RCC). The study aimed to leverage HDAC inhibition to reverse resistance to VEGF-targeted therapy [7].

- Recommended Phase II Dose: this compound 45 mg/m² BID (4 days per week schedule) + Pazopanib 800 mg daily [7].

- Efficacy: An objective response rate of 27% was observed in the RCC subset. Notably, durable tumor regressions were seen in 70% of patients with pazopanib-refractory disease, suggesting a potential reversal of drug resistance [7].

Safety and Pharmacokinetics

Understanding the safety profile and pharmacokinetic (PK) properties is crucial for clinical application and trial design.

Safety Profile

The most common adverse events are hematological, with thrombocytopenia being the most frequent and significant [8] [4] [3].

- Thrombocytopenia Mechanism: Research indicates this side effect involves both p53-dependent and independent mechanisms during megakaryocyte differentiation and proplatelet formation [3].

- Dosing Schedule: To improve tolerability, intermittent dosing schedules (e.g., one-week-on/one-week-off or 4-days-per-week) are employed rather than continuous dosing [8] [7].

Pharmacokinetic Data

Recent clinical and preclinical studies have characterized this compound's PK profile:

- Rapid Absorption & Elimination: In human trials, the median time to maximum concentration was 0.5–1.0 hours, with a median terminal elimination half-life of 2.56–8.31 hours [8]. This supports a twice-daily (BID) dosing regimen.

- Dose Proportionality: Plasma concentration increases in a dose-proportional manner [8].

- Analytical Method: A 2024 study developed a rapid UPLC-MS/MS method for quantifying this compound in rat plasma, which can be applied to therapeutic drug monitoring [9].

Key Experimental Protocols

For researchers, the methodologies for assessing drug activity and exposure are critical.

Pharmacodynamic Assessment of HDAC Inhibition

- Method: Analysis of Histone Acetylation in Peripheral Blood Mononuclear Cells (PBMCs) [7].

- Protocol: PBMCs are isolated from patient blood collected pre-dose and at specified times post-dose (e.g., 4 hours). Histone acetylation (e.g., on H4) is measured via Western blot, normalized to a total histone protein (e.g., pan-H3), to confirm target engagement [7].

Analytical Method for Quantifying this compound in Plasma

- Technique: Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [9].

- Workflow:

- Sample Preparation: Protein precipitation of plasma using acetonitrile.

- Chromatography: Use a C18 column with a gradient mobile phase of acetonitrile and 0.1% formic acid.

- Mass Spectrometry Detection: Employ positive ion mode with Selective Reaction Monitoring (SRM). The ion transition for this compound is m/z 397.93 → 200.19.

- Quantification: Use a stable internal standard and a calibrated curve for accurate concentration measurement [9].

This compound represents a promising epigenetic therapy with a well-characterized mechanism. Its clinical profile suggests particular value in treating relapsed/refractory lymphomas, with ongoing research exploring its full potential both as a monotherapy and in rational combinations to overcome drug resistance.

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. Thrombocytopenia induced by the histone deacetylase inhibitor... [pubmed.ncbi.nlm.nih.gov]

- 4. FDA Grants Fast Track Designation to this compound for ... [targetedonc.com]

- 5. - Xynomic Pharmaceuticals - AdisInsight this compound [adisinsight.springer.com]

- 6. This compound granted FDA's Fast Track designation for the ... [lymphomahub.com]

- 7. Phase I Study of this compound Plus Pazopanib in Advanced ... [pmc.ncbi.nlm.nih.gov]

- 8. Safety, pharmacokinetics, and efficacy of this compound, an ... [pmc.ncbi.nlm.nih.gov]

- 9. Development of an UPLC-MS/MS method for quantitative analysis of... [bmcchem.biomedcentral.com]

Abexinostat pharmacokinetics Tmax half-life

Pharmacokinetic Profile of Abexinostat

The table below summarizes the key pharmacokinetic parameters of this compound observed in a recent Phase 1 study involving Chinese patients with relapsed or refractory B-cell non-Hodgkin lymphoma [1] [2].

| Parameter | Value / Range | Notes |

|---|---|---|

| Time to Maximum Concentration (T~max~) | 0.5 - 1.0 hours | Indicates rapid absorption after oral administration [1] [2]. |

| Terminal Elimination Half-Life (T~1/2~) | 2.56 - 8.31 hours | Supports a twice-daily (BID) dosing regimen [1] [2]. |

| Dose Proportionality | Yes | Plasma concentration increased in a dose-proportional manner across doses of 40 mg, 60 mg, and 80 mg BID [1]. |

| Recommended Phase 2 Dose (RP2D) | 80 mg BID | The "one week on, one week off" schedule was determined to be reasonable based on the PK profile [1] [2]. |

Mechanism of Action and Experimental Insights

This compound is an oral, hydroxamic acid-derived pan-histone deacetylase (HDAC) inhibitor. Its mechanism involves broad inhibition of Class I and II HDAC enzymes, leading to increased acetylation of histones and non-histone proteins. This results in several downstream effects, including cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of DNA repair mechanisms in cancer cells [3] [4].

A key preclinical study investigated the mechanism behind a common side effect of HDAC inhibitors, thrombocytopenia (low platelet count). The findings are summarized in the workflow below [5]:

Experimental workflow for thrombocytopenia mechanism investigation [5].

Detailed Clinical Trial Methodology

The pharmacokinetic data was generated from a multi-center, Phase 1, dose-escalation study conducted in China [1] [2].

- Study Population: Chinese patients with relapsed or refractory B-cell non-Hodgkin lymphoma (NHL), including follicular lymphoma (FL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL) [1] [2].

- Dosing Schedule: The trial tested an intermittent schedule. Patients received this compound orally at 40 mg, 60 mg, and 80 mg, twice daily (BID) with a 4-hour interval, for seven consecutive days, followed by a seven-day drug-free interval (one cycle = 28 days). This "one week on, one week off" design was rationalized by the drug's short half-life to allow patient recovery from side effects [1] [2] [6].

- Pharmacokinetic Analysis: Blood plasma concentrations of this compound were measured to determine key parameters like T~max~ and terminal T~1/2~. The study also confirmed that systemic exposure to the drug increased proportionally with the administered dose [1].

- Primary Endpoints: The main goals of the study were to evaluate the safety and pharmacokinetics of this compound in this patient population [1] [2].

Key Takeaways for Drug Development Professionals

- Intermittent Dosing is Key: The short half-life of this compound makes it suitable for an intermittent dosing schedule, which helps manage mechanism-based toxicities like thrombocytopenia while maintaining anti-tumor activity [1] [6].

- Established RP2D: The 80 mg BID dose on a "one week on, one week off" schedule has been established as the recommended Phase 2 dose for monotherapy in B-cell NHL, providing a clear path for future clinical development [1].

- Combination Therapy Potential: Beyond lymphoma, this compound is being investigated in combination with other agents, such as pazopanib in renal cell carcinoma. The PK profile informs its scheduling in these combination regimens (e.g., days 1-4, 8-11, 15-18 in a 28-day cycle) [4].

References

- 1. Safety, pharmacokinetics, and efficacy of this compound, an ... [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, pharmacokinetics, and efficacy of this compound, an ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Trial: A Study of Pazopanib With or Without Ab… - HealthScout [healthscout.app]

- 5. Thrombocytopenia induced by the histone deacetylase ... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic/pharmacodynamic modelling-based ... [sciencedirect.com]

Mechanism of Action and Experimental Insights

Abexinostat exerts its effects through epigenetic modulation and impacts critical cellular processes.

- HDAC Inhibition and Gene Regulation: As a pan-inhibitor, this compound targets a broad spectrum of HDAC enzymes [1]. By inhibiting HDACs, it prevents the removal of acetyl groups from histones, leading to a more open chromatin structure. This promotes the transcription of genes involved in tumor suppression, cell cycle control (e.g., p21), and apoptosis [2] [1].

- Disruption of DNA Repair and Induction of Apoptosis: Research shows that this compound silences key DNA repair genes, including RAD51 [3]. This leads to an accumulation of DNA double-strand breaks, triggering the ATM/p53 pathway and ultimately resulting in cancer cell death [3].

- Mechanism of Dose-Limiting Thrombocytopenia: A major side effect of this compound is thrombocytopenia. Studies on megakaryopoiesis (the production of platelets) indicate the drug induces apoptosis in megakaryocyte progenitors and impairs proplatelet formation through both p53-dependent and independent pathways [3].

The following diagram illustrates the core mechanism of this compound leading to anti-tumor effects and the key side effect of thrombocytopenia.

Overview of this compound's Molecular Mechanism and Key Toxicity

Clinical Trial Efficacy and Pharmacokinetics

This compound has demonstrated promising clinical activity, particularly in relapsed or refractory lymphomas.

| Trial Phase / Type | Patient Population | Key Efficacy Findings (Overall Response Rate - ORR) | Pharmacokinetic (PK) Profile |

|---|

| Phase II (2017) [4] | Relapsed/Refractory NHL & CLL (n=87 evaluable) | ORR: 28% • Follicular Lymphoma (FL): 56% • Diffuse Large B-Cell Lymphoma (DLBCL): 31% • T-cell Lymphoma (T-CL): 40% | Not specified in detail for this trial. | | Phase I (2025) [5] | Chinese patients with r/r B-cell NHL (n=10 evaluable) | ORR: 40% • Follicular Lymphoma (FL): 50% | • Tmax: 0.5–1.0 hours • Half-life: 2.56–8.31 hours • Supports BID dosing to maintain exposure |

Current Development Status and Future Directions

This compound remains an active investigational drug with several ongoing clinical trials.

- Key Development Status: As of 2025, this compound is in Phase III development for renal cell carcinoma (RCC) and has also received Fast Track Designation from the FDA for both fourth-line follicular lymphoma and for RCC in combination with pazopanib [6].

- Dosing Schedules: Clinical studies have explored different schedules to optimize efficacy and manage toxicity. The two main schedules are the more intensive 14 days on/7 days off and the potentially less toxic 7 days on/7 days off regimen [4] [5].

- Combination Therapies: Research is exploring this compound in combination with other agents, such as immunotherapies and targeted therapies, to enhance its anti-tumor effects [6] [1].

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Thrombocytopenia induced by the histone deacetylase ... [nature.com]

- 4. Safety and efficacy of this compound, a pan-histone ... [pmc.ncbi.nlm.nih.gov]

- 5. Safety, pharmacokinetics, and efficacy of this compound, an ... [pmc.ncbi.nlm.nih.gov]

- 6. HDAC Inhibitors Market Sees Upward Trajectory Across ... [finance.yahoo.com]

Abexinostat histone deacetylase inhibitor discovery

Mechanism of Action and Key Pathways

As a pan-HDAC inhibitor, Abexinostat targets a broad spectrum of HDAC enzymes. The following diagram illustrates its core mechanism of action and subsequent cellular effects.

A key mechanism behind its efficacy involves the induction of DNA damage and the prevention of its repair. The diagram below details this p53-mediated pathway identified in mechanistic studies.

Clinical Efficacy and Safety Data

Clinical trials have evaluated this compound's efficacy and safety, primarily in patients with relapsed or refractory lymphomas. Key quantitative data are summarized below.

| Trial Phase / Type | Patient Population | Dosing Regimen | Efficacy Findings (ORR, mPFS) | Common Grade ≥3 Adverse Events (Incidence) |

|---|

| Phase II Clinical Trial [1] | Relapsed/Refractory NHL & CLL (n=100) | 80 mg BID, 14 days on/7 days off | ORR: 28%

- Follicular Lymphoma: 56%

- T-cell Lymphoma: 40%

- DLBCL: 31% | - Thrombocytopenia: 80%

- Neutropenia: 27%

- Anemia: 12% | | Phase I Clinical Trial [2] | Chinese patients with r/r B-cell NHL (n=12) | 80 mg BID, 7 days on/7 days off (RP2D) | ORR: 40%

- Follicular Lymphoma: 50%

- mPFS (FL): 8.38 months | - Thrombocytopenia: 18.2%

- Hypertriglyceridemia: 27.3% | | Preclinical Study (In Vitro) [3] | NSCLC cell lines (A549 & H460) | 0.2-0.7 μM | Radiosensitization

- Mean SER10: 1.6 - 2.5 | Not applicable (in vitro study) |

Preclinical Experimental Protocols

Key experiments that established this compound's anti-tumor activity and mechanism followed standardized preclinical and clinical methodologies.

In Vitro Anti-tumor & Radiosensitization Protocol [3]:

- Cell Culture: Use NSCLC cell lines (e.g., A549, H460) maintained in standard conditions.

- Drug Treatment: Expose cells to this compound at concentrations around the IC50 (e.g., 0.2-0.7 μM) for 24 hours.

- Irradiation: Treat cells with ionizing radiation (e.g., 0-6 Gy).

- Clonogenic Assay: After irradiation, seed cells at low density and allow colonies to form for 7-14 days. Fix, stain colonies, and count to generate survival curves.

- Analysis: Fit data to a linear-quadratic model. Calculate the Sensitization Enhancement Ratio at 10% survival (SER10) to quantify radiosensitization.

Phase I Clinical Trial Protocol (Dose Escalation) [2]:

- Patient Population: Enroll patients with relapsed/refractory B-cell non-Hodgkin lymphoma.

- Dosing: Administer this compound orally in escalating dose cohorts (e.g., 40, 60, 80 mg BID) on a "one week on, one week off" schedule.

- Primary Endpoints: Assess safety, tolerability, and pharmacokinetics (PK) over a 21-day cycle. Define the Recommended Phase 2 Dose (RP2D) based on Dose-Limiting Toxicities (DLTs).

- Secondary Endpoints: Evaluate preliminary efficacy via Objective Response Rate (ORR) using standardized criteria (e.g., Lugano classification for lymphoma).

Future Research and Combination Strategies

Research continues to explore this compound's full potential, particularly in combination therapies.

- Combination with Radiotherapy: Preclinical data shows this compound acts as a potent radiosensitizer, even in hypoxic conditions, by impairing DNA damage repair and increasing apoptosis [3].

- Triple Combination Therapy: Initial in vivo studies suggest promising results combining this compound with irradiation and cisplatin, indicating a potential strategy for enhancing efficacy in solid tumors like NSCLC [3].

- Ongoing Clinical Trials: As of 2025, this compound is in Phase III development for renal cell carcinoma and in Phase II trials for other indications, reflecting active interest in its clinical application [4].

Based on the current evidence, this compound is a promising HDAC inhibitor with demonstrated clinical activity in lymphoid malignancies, particularly follicular lymphoma. Its future development will likely focus on optimizing combination regimens and managing the associated hematological toxicities.

References

- 1. Safety and efficacy of this compound, a pan-histone ... [pmc.ncbi.nlm.nih.gov]

- 2. Safety, pharmacokinetics, and efficacy of this compound, an ... [pubmed.ncbi.nlm.nih.gov]

- 3. Time dependent modulation of tumor radiosensitivity by a pan HDAC ... [pmc.ncbi.nlm.nih.gov]

- 4. DelveInsight Business Research , LLP: HDAC Market Sees... Inhibitors [finanznachrichten.de]

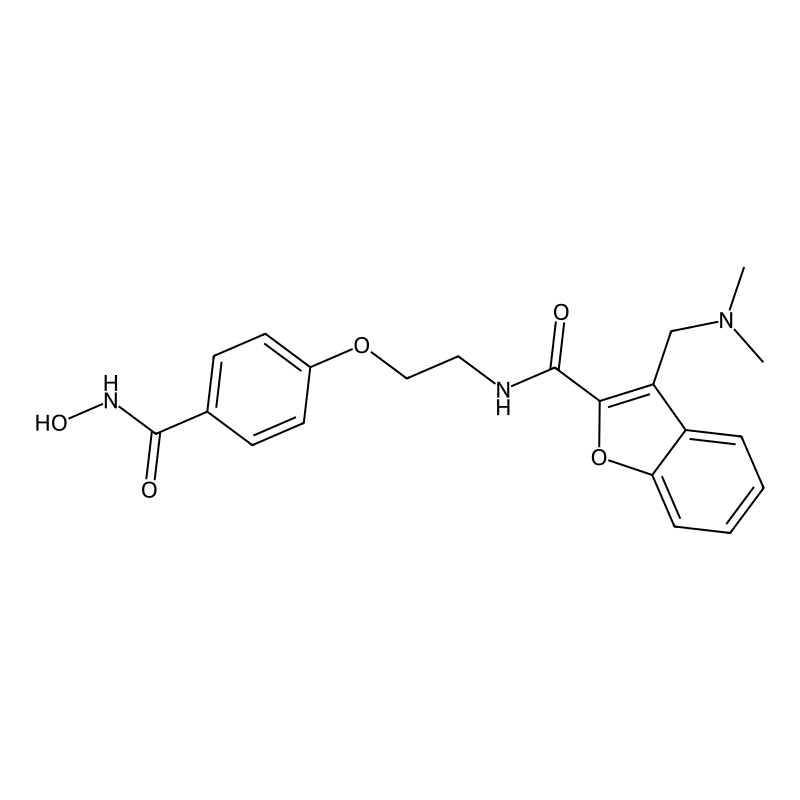

Abexinostat structure hydroxamic acid

Chemical Structure and Properties

Abexinostat is a small molecule characterized by a benzofuran scaffold linked to a critical hydroxamic acid functional group [1] [2] [3].

The table below summarizes its core chemical identifiers and properties:

| Property | Description |

|---|---|

| Systematic Name | 3-[(dimethylamino)methyl]-N-{2-[4-(hydroxycarbamoyl)phenoxy]ethyl}-1-benzofuran-2-carboxamide [1] |

| Chemical Formula | C21H23N3O5 [1] |

| Molecular Weight | 397.43 g/mol (average); 397.16 g/mol (monoisotopic) [1] |

| CAS Number | 783355-60-2 [1] |

| SMILES | ONC(=O)c1ccc(cc1)OCCNC(=O)c1oc2c(c1CN(C)C)cccc2 [3] |

| InChI Key | MAUCONCHVWBMHK-UHFFFAOYSA-N [1] |

Key physicochemical properties predicted for this compound include [1] [3]:

- Hydrogen Bond Donors: 3

- Hydrogen Bond Acceptors: 4

- Rotatable Bonds: 10

- Topological Polar Surface Area (TPSA): 104.04 Ų

- XLogP: 1.88

- Lipinski's Rule of Five: Zero rules broken, indicating good drug-like properties for oral bioavailability.

Mechanism of Action as an HDAC Inhibitor

This compound acts as a pan-HDAC inhibitor, meaning it inhibits multiple classes of zinc-dependent HDAC enzymes [4] [5]. The hydroxamic acid group in its structure is essential for this function.

The diagram below illustrates the mechanism of HDAC inhibition by this compound.

Mechanism of HDAC inhibition by this compound's hydroxamic acid group.

This enzymatic inhibition leads to a accumulation of acetylated histones and other proteins, resulting in:

- Altered Gene Expression: Relaxed chromatin promotes transcription of genes involved in cell cycle arrest, differentiation, and apoptosis [6] [4].

- Acetylation of Non-Histone Proteins: HDAC inhibition also increases acetylation of tubulin and transcription factors like p53, disrupting cell division and promoting cell death [7] [5].

HDAC Inhibition Profile and Biological Effects

This compound is a potent, broad-spectrum inhibitor. While a specific IC50 profile for this compound is not fully detailed in the search results, it is consistently referred to as a pan-HDAC inhibitor targeting multiple HDAC enzymes [4] [5]. One source notes it mostly targets HDAC1 [4].

The biological consequences of this inhibition have been characterized in various experimental models:

| Experimental Context | Key Findings of this compound Treatment |

|---|---|

| Human Mesenchymal Stem Cells (hMSCs) | Promotes both adipocytic and osteoblastic differentiation. Marked increase in H3K9Ac mark on promoters of differentiation genes (AdipoQ, FABP4, PPARγ, SP7, ALPL) [6]. |

| Cancer Cell Lines (Lymphomas, etc.) | Inhibits cancer cell proliferation, induces cell cycle arrest and apoptosis (programmed cell death) [1] [4]. |

| In Vitro Megakaryopoiesis | Induces megakaryocyte (platelet precursor) apoptosis and profoundly inhibits proplatelet formation, explaining thrombocytopenia side effect [5]. |

Key Experimental Protocols

To evaluate the effects of this compound in a research setting, the following methodologies from the search results can serve as a guide.

1. In Vitro Differentiation Assay using Human Mesenchymal Stem Cells (hMSCs) [6]

- Cell Culture: Use a validated hMSC line (e.g., hMSC-TERT). Culture in DMEM with 10% FBS, 1% penicillin-streptomycin.

- Compound Treatment: Add this compound at various concentrations (e.g., 20, 100, 500 nM) for 24 hours before induction of differentiation. Use DMSO as a vehicle control.

- Differentiation Induction:

- Adipogenic Differentiation: Use induction medium (DMEM, 10% FBS, 10% horse serum, 100 nM dexamethasone, 0.45 mM IBMX, 3 μg/ml insulin, 1 μM rosiglitazone). Replace medium every 3 days. Assess differentiation on day 7.

- Osteogenic Differentiation: Use induction medium (DMEM, 10% FBS, 50 μg/ml ascorbic acid, 10 mM β-glycerophosphate, 10 nM calcitriol, 10 nM dexamethasone).

- Outcome Measurement:

- Adipogenesis: Qualitatively assess with Oil Red O staining for lipid droplets. Quantify with Nile Red fluorescence.

- Osteogenesis: Quantify Alkaline Phosphatase (ALP) activity using a colorimetric assay kit.

- Mechanistic Analysis: Perform ChIP-qPCR for H3K9Ac on promoter regions of key differentiation genes.

2. Cell Viability and Apoptosis Assay [7]

- Cell Seeding: Plate cancer cells (e.g., HCT116 colorectal carcinoma cells) in 96-well plates.

- Compound Treatment: Treat cells with a range of this compound concentrations for 24-48 hours.

- Viability Measurement: Use MTT assay to measure cell viability relative to untreated controls.

- Apoptosis and Cell Cycle Analysis:

- Flow Cytometry: Use Propidium Iodide (PI) staining to analyze cell cycle distribution (sub-G1 peak indicates apoptosis) and PI/Annexin V-FITC double staining to distinguish early and late apoptotic cells.

- Western Blot: Detect apoptosis markers like cleaved caspase-3 and cleaved PARP.

Current Status in Drug Development

This compound remains an investigational drug and has not yet received full approval for commercial use [1]. Clinical development has primarily focused on its potential in oncology:

- Hematologic Cancers: A recent Phase 1 study in Chinese patients with relapsed/refractory B-cell non-Hodgkin lymphoma (NHL) demonstrated a favorable safety profile and promising efficacy, with an Objective Response Rate (ORR) of 40.0% [8]. The recommended Phase 2 dose was established at 80 mg twice daily on a "one week on, one week off" schedule [8].

- Solid Tumors and Combinations: It has been evaluated in other company-sponsored trials for various solid tumors and hematological malignancies, both as a monotherapy and in combination with other agents [8] [9].

The most common treatment-related adverse events include thrombocytopenia and hypertriglyceridemia [8]. The thrombocytopenia has been mechanistically linked to p53-dependent and independent effects on megakaryocyte differentiation [5].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. File:this compound.svg [en.wikipedia.org]

- 3. This compound | Ligand page [guidetopharmacology.org]

- 4. This compound is an Orally Available Pan-HDAC Inhibitor [medchemexpress.com]

- 5. Thrombocytopenia induced by the histone deacetylase ... [nature.com]

- 6. Epigenetic Library Screen Identifies this compound as Novel ... [pmc.ncbi.nlm.nih.gov]

- 7. The hydroxamate based HDAC inhibitor WMJ-J-09 induces ... [nature.com]

- 8. Safety, pharmacokinetics, and efficacy of this compound, an ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound - an overview [sciencedirect.com]

Abexinostat preclinical studies lymphoma models

Mechanism of Action: A Pan-HDAC Inhibitor

Abexinostat is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor from the hydroxamate class [1] [2]. Its anti-tumor effects are mediated through multiple mechanisms resulting from the accumulation of acetylated proteins in cells [1] [3] [4]:

| Mechanism of Action | Biological Consequence |

|---|---|

| Histone Hyperacetylation | Alters chromatin structure, leading to transcriptional activation of tumor suppressor genes and genes involved in cell cycle arrest and apoptosis [1] [4]. |

| Non-Histone Protein Hyperacetylation | Affects proteins like p53, tubulin, and GATA-1, further influencing cell growth, differentiation, and apoptosis [1] [4]. |

| DNA Repair Inhibition | Reduces levels of key repair proteins like RAD51, inhibiting the repair of DNA damage (e.g., from radiation or chemotherapy) [3]. |

| Immunomodulatory Effects | Upregulates ligands for natural killer cells, major histocompatibility complexes, and costimulatory molecules, potentially enhancing anti-tumor immunity [1]. |

| Anti-angiogenesis | May inhibit the formation of new tumor blood vessels [4]. |

The following diagram illustrates this multi-faceted mechanism of action and its consequences for tumor cells.

This compound's multi-targeted mechanism of action triggers several anti-tumor pathways.

Clinical Translation and Efficacy

While direct preclinical data is unavailable, the clinical efficacy observed in patients with B-cell lymphomas provides strong evidence of the drug's activity, which is a direct result of its preclinical mechanisms. The table below summarizes key efficacy data from clinical trials.

| Lymphoma Subtype | Trial Phase | Key Efficacy Findings | Source / Context |

|---|---|---|---|

| Follicular Lymphoma (FL) | Phase II | 56% Objective Response Rate (ORR) in patients with relapsed/refractory disease [1]. | Global study (2017) |

| Follicular Lymphoma (FL) | Phase I | 50% ORR in Chinese patients with relapsed/refractory disease [5] [6]. | Recent study (2025) |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Phase II | 31% ORR in a cohort of relapsed/refractory patients [1]. | Global study (2017) |

| Various B-cell NHLs | Phase I | 40% Overall ORR; median Duration of Response in FL patients was 7.82 months [5] [6]. | Recent Chinese study (2025) |

Insights for Preclinical Research

Although the search did not yield specific lymphoma model studies, the clinical and pharmacological data suggest critical factors for preclinical experimental design:

- Dosing Schedule Rationale: The "one week on, one week off" schedule was optimized based on pharmacokinetic/pharmacodynamic (PK/PD) modeling to maximize anti-tumor activity while mitigating toxicity, particularly thrombocytopenia [5] [6] [4]. This highlights the importance of schedule-dependent efficacy in experimental designs.

- Radiosensitization Potential: A Phase I study in solid tumors demonstrated that this compound acts as a radiosensitizer, a property linked to its inhibition of DNA repair pathways like the RAD51 protein [3]. This presents a viable angle for combination studies in lymphoma models.

- Primary Toxicity: The dose-limiting toxicity in clinical trials is thrombocytopenia (low platelet count), which is a known class effect of HDAC inhibitors [1] [4]. This is a key parameter to monitor in translational research.

References

- 1. Safety and efficacy of this compound, a pan-histone ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. A phase 1 dose-escalation study of the oral histone ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic/pharmacodynamic modelling-based ... [sciencedirect.com]

- 5. This compound Shows Promise for B Cell Lymphoma [bioengineer.org]

- 6. Safety, pharmacokinetics, and efficacy of this compound, an ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for Quantifying Abexinostat in Plasma using UPLC-MS/MS

Introduction

Abexinostat is a novel, oral broad-spectrum histone deacetylase inhibitor (HDACi) with demonstrated anti-tumor activity in various hematological malignancies and solid tumors [1] [2]. It promotes apoptosis in tumor cells and has shown promising efficacy in clinical trials for conditions including relapsed/refractory B-cell non-Hodgkin lymphoma and follicular lymphoma [2]. Research has also identified its potential as a pharmacological enhancer in treating Factor VII deficiency, demonstrating its therapeutic versatility beyond oncology [3].

Monitoring this compound concentration in plasma is crucial for pharmacokinetic studies, dose optimization, and investigating drug-drug interactions. A robust, sensitive, and rapid bioanalytical method is essential for supporting these clinical and non-clinical applications. Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) offers the required specificity, sensitivity, and speed for such analyses.

This document provides a detailed protocol for quantifying this compound in rat plasma using UPLC-MS/MS, based on a validated method [1] [4]. The protocol has been successfully applied to a pharmacokinetic study following a single oral dose in rats.

Experimental Protocol

Reagents and Chemicals

- Analyte: this compound (purity > 98%)

- Internal Standard (IS): Givinostat (purity > 98%)

- Solvents: HPLC-grade methanol and acetonitrile.

- Additive: HPLC-grade formic acid.

- Water: Ultrapure water (e.g., from a Milli-Q system).

- Biological Matrix: Control (blank) rat plasma.

Instrumentation and Conditions

The analysis is performed on a Waters UPLC-MS/MS system consisting of an ACQUITY UPLC I-Class system coupled with a Xevo TQ-S triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

| Parameter | Specification | | :--- | :--- | | Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | | Column Temperature | 40 °C | | Mobile Phase A | 0.1% Formic acid in water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 - 0.5 | 10% | | | 0.5 - 1.0 | 10% → 90% | | | 1.0 - 1.4 | 90% | | | 1.4 - 1.5 | 90% → 10% | | | 1.5 - 2.0 | 10% (Re-equilibration) | | Flow Rate | 0.40 mL/min | | Injection Volume | 2.0 µL | | Run Time | 2.0 min |

Table 2: Mass Spectrometric Conditions

| Parameter | this compound | Givinostat (IS) | | :--- | :--- | :--- | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Monitoring Mode | Selective Reaction Monitoring (SRM) | | Precursor Ion (m/z) | 397.93 | 422.01 | | Product Ion (m/z) | 200.19 | 186.11 | | Cone Voltage (V) | 30 | 30 | | Collision Energy (eV) | 25 | 25 |

The following diagram illustrates the overall experimental workflow, from sample preparation to data analysis:

Preparation of Standards and Quality Controls

- Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and givinostat (IS) in methanol.

- Working Solutions: Serially dilute the this compound stock solution with methanol to prepare working standard solutions.

- Calibration Standards: Spike 10 µL of the appropriate working solution into 90 µL of blank rat plasma to prepare an 8-point calibration curve with concentrations of 2.00, 5.00, 10, 20, 50, 80, and 100 ng/mL.

- Quality Control (QC) Samples: Prepare LLOQ (2.00 ng/mL), Low QC (5.00 ng/mL), Medium QC (40 ng/mL), and High QC (80 ng/mL) samples in the same manner.

- IS Working Solution: Dilute the givinostat stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation Procedure

The sample preparation uses a simple protein precipitation method [1]:

- Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

- Add 10 µL of the IS working solution (100 ng/mL givinostat).

- Add 300 µL of acetonitrile (a 1:3 plasma-to-precipitant ratio).

- Vortex the mixture vigorously for several minutes to ensure complete protein precipitation.

- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer 100 µL of the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

Method Validation Summary

The method has been validated according to FDA bioanalytical method validation guidelines [1] [4]. Key validation parameters are summarized below:

Table 3: Method Validation Results

| Parameter | Result |

|---|---|

| Linear Range | 2.00 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (RSD%) | < 11.5% |

| Inter-day Precision (RSD%) | < 11.5% |

| Intra-day Accuracy (%) | -10.7% to +9.7% |

| Inter-day Accuracy (%) | -10.7% to +9.7% |

| LLOQ | 2.00 ng/mL (Precision & Accuracy ≤ ±20%) |

| Extraction Recovery | Within acceptable limits |

| Matrix Effect | Within acceptable limits |

| Stability | Reliable under tested conditions (e.g., freeze-thaw, autosampler) |

Application in a Pharmacokinetic Study

This method was successfully applied to determine the pharmacokinetic profile of this compound in Sprague-Dawley rats (n=6) after a single oral gavage dose of 8.0 mg/kg [1].

- Blood Sampling: Blood samples (~300 µL) were collected from the tail vein into heparinized tubes at pre-dose and at 20 and 40 minutes, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

- Plasma Separation: Blood samples were centrifuged at 8,000 rpm for 5 minutes to obtain plasma.

- Sample Storage: Plasma was stored at -80°C until analysis.

- Data Analysis: Pharmacokinetic parameters were calculated using Drug and Statistics (DAS, Version 3.0) software.

The method proved capable of accurately and quickly determining this compound levels over the 48-hour period, demonstrating its utility in pharmacokinetic studies.

Troubleshooting and Notes

- Sensitivity: If sensitivity is inadequate, check the mass spectrometer tuning and calibration, and ensure that the sample preparation steps are performed precisely without cross-contamination.

- Chromatography: Peak shape issues can often be resolved by ensuring the UPLC column is in good condition and the mobile phases are fresh and properly prepared.

- Precision and Accuracy: Consistent and precise pipetting is critical for generating reliable data, especially during the protein precipitation and supernatant transfer steps.

- Matrix Effects: Although the method was validated with acceptable matrix effects, monitoring the IS response across different plasma lots is good practice to ensure consistency.

- Stability: For long-term studies, establish the stability of this compound in plasma under all storage and processing conditions (e.g., benchtop, autosampler, freeze-thaw cycles).

Conclusion

The described UPLC-MS/MS method provides a rapid, selective, sensitive, and robust platform for the quantitative analysis of this compound in rat plasma. The short run time of 2.0 minutes and simple sample preparation make it highly efficient for high-throughput analyses. This protocol is directly applicable to pharmacokinetic studies and can be adapted for therapeutic drug monitoring or drug-drug interaction studies in other biological matrices or species with appropriate validation.

References

- 1. Development of an UPLC - MS / MS for quantitative analysis of... method [link.springer.com]

- 2. Safety, pharmacokinetics, and efficacy of this compound, an ... [bmccancer.biomedcentral.com]

- 3. Identification and evaluation of Pharmacological ... [nature.com]

- 4. Development of an UPLC-MS/MS method for quantitative ... [pubmed.ncbi.nlm.nih.gov]

Application Note: UPLC-MS/MS Method for Abexinostat Pharmacokinetics in Rats

Introduction

Abexinostat is a novel oral broad-spectrum histone deacetylase inhibitor (HDACi) with demonstrated anti-tumor effects in various malignancies [1]. As HDAC inhibitors progress through clinical development, understanding their pharmacokinetic profiles becomes essential for optimizing dosing regimens and predicting clinical outcomes. This application note details a validated ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of this compound concentrations in rat plasma, supporting preclinical pharmacokinetic studies [1].

The methodology presented enables accurate, rapid, and reliable detection of this compound levels following administration in rodent models, providing critical data for drug development decisions. This protocol has been specifically optimized for sensitivity, precision, and throughput in pharmacokinetic applications.

Experimental Design

Materials and Reagents

- Analytical Standards: this compound (purity >98%) and givinostat (internal standard, IS; purity >98%)

- Solvents: HPLC-grade acetonitrile, methanol, and formic acid

- Biological Matrix: Rat plasma obtained from Sprague-Dawley rats

- Equipment: UPLC-MS/MS system with electrospray ionization source, Acquity BEH C18 column

Animal Study Protocol

- Animals: Sprague-Dawley rats (weight 200 g ± 20 g)

- Accommodation: Standard laboratory conditions with 1-week acclimation prior to experimentation

- Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee

- Dosing: Single oral gavage dose of 8.0 mg/kg this compound

- Blood Collection: 300 μL samples from tail vein at 20 and 40 minutes, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose into heparinized tubes

- Sample Processing: Centrifugation at 8,000 rpm for 5 minutes to separate plasma

- Storage: Plasma stored at -80°C until analysis

The following workflow outlines the complete experimental procedure from sample collection to data analysis:

UPLC-MS/MS Methodology

Instrument Conditions

- Chromatography System: Waters ACQUITY UPLC I-Class

- Mass Spectrometer: Waters Xevo TQ-S triple quadrupole

- Ionization Source: Electrospray ionization (ESI) in positive mode

- Analytical Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)

- Column Temperature: 40°C

- Injection Volume: 2.0 μL

- Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B)

- Flow Rate: 0.40 mL/min

Gradient Elution Program

| Time (min) | Acetonitrile (%) | Formic Acid (0.1%) (%) |

|---|---|---|

| 0 - 0.5 | 10 | 90 |

| 0.5 - 1.0 | 10 - 90 | 90 - 10 |

| 1.0 - 1.4 | 90 | 10 |

| 1.4 - 1.5 | 90 - 10 | 10 - 90 |

| 1.5 - 2.0 | 10 | 90 |

Mass Spectrometric Detection

- Detection Mode: Selective reaction monitoring (SRM)

- Ion Transitions: m/z 397.93 → 200.19 (this compound), m/z 422.01 → 186.11 (givinostat, IS)

- Collision Energy: 25 eV for both compounds

- Cone Voltage: 30 V for both compounds

Sample Preparation Procedure

The protein precipitation method provides efficient sample clean-up with high recovery rates:

- Aliquot 100 μL of plasma sample into a microcentrifuge tube

- Add 10 μL of internal standard working solution (100 ng/mL givinostat in methanol)

- Vortex mix for 30 seconds to ensure thorough combination

- Add 300 μL of acetonitrile (1:3 ratio to plasma) for protein precipitation

- Vortex vigorously for 1 minute

- Centrifuge at 13,000 rpm for 10 minutes at 4°C

- Transfer 100 μL of supernatant to an autosampler vial for UPLC-MS/MS analysis

Method Validation

The method was comprehensively validated according to FDA "Guidance for Industry: Bioanalytical Method Validation" guidelines [1]. The following table summarizes key validation parameters:

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Calibration Range | 2.00 - 100 ng/mL | - |

| LLOQ | 2.00 ng/mL | - |

| Intra-day Precision | < 11.5% | < 15% |

| Inter-day Precision | < 11.5% | < 15% |

| Intra-day Accuracy | -10.7% to 9.7% | ±15% |

| Inter-day Accuracy | -10.7% to 9.7% | ±15% |

| Stability | Reliable under analysis conditions | - |

Data Analysis and Pharmacokinetic Modeling

Pharmacokinetic parameters should be calculated using appropriate software such as Drug and Statistics (DAS, Version 3.0) [1]. The diagram below illustrates the relationship between experimental phases and resulting pharmacokinetic parameters:

Discussion

The established UPLC-MS/MS method demonstrates excellent performance characteristics for the quantification of this compound in rat plasma [1]. The short analysis time of 2.0 minutes per sample enables high-throughput processing of pharmacokinetic study samples, while the comprehensive validation confirms reliability for regulatory submissions.

This protocol enables researchers to obtain critical pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and elimination half-life, which are essential for dose selection in later-stage clinical trials. The methodology also provides a foundation for investigating drug-drug interactions that may affect this compound plasma levels in combination therapies [1].

The application of this protocol to a pharmacokinetic study following a single 8.0 mg/kg oral dose in rats has proven successful, demonstrating the method's applicability to in vivo studies [1]. The sample preparation procedure using protein precipitation with acetonitrile provides efficient clean-up with minimal matrix effects while maintaining adequate sensitivity for pharmacokinetic applications.

Troubleshooting Guidelines

| Issue | Possible Cause | Solution |

|---|---|---|

| Poor peak shape | Column degradation | Condition or replace analytical column |

| Low sensitivity | MS source contamination | Clean ion source and optimize parameters |

| High background | Incomplete protein precipitation | Ensure proper acetonitrile:plasma ratio (3:1) |

| Retention time shift | Mobile phase degradation or column temperature fluctuation | Prepare fresh mobile phase daily, verify column temperature |

Conclusion

This application note provides a complete protocol for the quantification of this compound in rat plasma using UPLC-MS/MS. The method demonstrates superior accuracy, precision, and efficiency for pharmacokinetic studies, enabling robust characterization of this compound's disposition in preclinical models. The methodology offers a valuable tool for supporting the development of this promising HDAC inhibitor through the drug development pipeline.

References

Abexinostat dosing schedule week on week off

Abexinostat Application Notes & Protocol

This document provides a detailed protocol for the administration of this compound based on recent Phase 1 clinical trial results, supporting its use in research and drug development [1].

Recommended Dosing Schedule

The following table summarizes the core dosing parameters established for this compound monotherapy.

| Parameter | Specification |

|---|---|

| Recommended Phase 2 Dose (RP2D) | 80 mg [1] [2] |

| Frequency | Twice Daily (BID) [1] [3] |

| Administration | Oral, with a 4-hour interval between doses [3] [4] |

| Cycle Structure | 28-day cycles [2] |

| Dosing Period | 7 consecutive days ("one week on") followed by a 7-day drug-free interval ("one week off") [1] [3] [4] |

| Food Guidance | Administer at least half an hour before or 2 hours after meals [3] |

Pharmacokinetic & Safety Profile

This schedule is supported by pharmacokinetic (PK) and safety data from clinical studies.

| Category | Key Findings |

|---|---|

| Pharmacokinetics (PK) | Rapid absorption with a median Tmax of 0.5-1.0 hours. Terminal elimination half-life (T1/2) of 2.56-8.31 hours. Plasma concentration increases in a dose-proportional manner [1] [3] [4]. |

| Safety & Tolerability | No dose-limiting toxicities (DLTs) were observed at the RP2D. Most treatment-emergent adverse events (TEAEs) were Grade 1 or 2. The most common Grade 3 TEAEs were thrombocytopenia (18.2%) and hypertriglyceridemia (27.3%) [1] [3]. |

Rationale for the "One Week On, One Week Off" Schedule

The intermittent dosing regimen is designed to balance anti-tumor efficacy with the management of potential toxicities. The short half-life of this compound supports a twice-daily dosing schedule to maintain sufficient drug exposure [4]. The planned one-week drug-free interval allows for recovery from cumulative toxicities, particularly hematological events like thrombocytopenia, which improves the long-term tolerability of the treatment [3] [4].

Efficacy Outcomes

Preliminary efficacy from the Phase 1 study in a Chinese population with relapsed/refractory B-cell NHL is promising, particularly for Follicular Lymphoma (FL) subtypes [1].

| Efficacy Measure | Overall Population (n=10) | Follicular Lymphoma (FL) Subset (n=6) |

|---|---|---|

| Objective Response Rate (ORR) | 40.0% (4/10) [1] [3] | 50.0% (3/6) [1] [3] |

| Response Types | 1 Complete Response (CR) + 3 Partial Responses (PR) [1] | - |

| Median Progression-Free Survival (PFS) | - | 8.38 months [1] [3] |

| Median Duration of Response (DoR) | - | 7.82 months [1] [3] |

Detailed Experimental Protocol

Title: Phase 1 Study of this compound in Relapsed/Refractory B-Cell Non-Hodgkin Lymphoma

Objective: To investigate the safety, pharmacokinetics, and preliminary efficacy of this compound in Chinese patients with relapsed/refractory B-cell NHL.

Methodology:

- Study Design: Multi-center, Phase 1, dose-escalation study using a 3+3 design [3].

- Patient Population: Adult patients (aged 18-65) with histologically confirmed r/r B-cell NHL (including FL, DLBCL, MCL) who had failed or were intolerant to standard therapy. Key requirements included an ECOG performance status of 0-1 and adequate bone marrow and organ function [3].

- Dosing Schedule:

- Cycle Structure: 28-day cycles.

- Single-Dose Lead-in: On day -3 (three days before cycle 1 day 1), a single dose of this compound was administered. Patients were monitored for toxicity until C1D1 [1] [3].

- Continuous Dosing: If no DLT occurred during the lead-in period, continuous BID dosing began on C1D1. Dosing occurred for 7 consecutive days (days 1-7), followed by a 7-day break (days 8-14). This was followed by another 7 days of dosing (days 15-21) and a final 7-day break (days 22-28) to complete the cycle [3] [2].

- Primary Endpoints: Safety (incidence of AEs and DLTs) and Pharmacokinetics (PK parameters like Cmax, Tmax, AUC, T1/2) [1] [3].

- Secondary Endpoints: Efficacy (Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS)) [3].

The workflow and pharmacological rationale for this schedule are summarized in the diagram below.

Supporting Clinical Evidence

- Ongoing Phase 2 Trial (FORERUNNER): The RP2D of 80 mg BID on a "one week on, one week off" schedule is being validated in a larger, ongoing Phase 2 trial (FORERUNNER, NCT03600441) in patients with relapsed/refractory follicular lymphoma in the US and Europe [2] [5].

- Regulatory Recognition: The development program for this compound in follicular lymphoma has been granted Fast Track Designation by the U.S. FDA [5].

References

- 1. Safety, pharmacokinetics, and efficacy of this compound, an ... [pubmed.ncbi.nlm.nih.gov]

- 2. Study of this compound in Patients With Relapsed or Refractory ... [ctv.veeva.com]

- 3. Safety, pharmacokinetics, and efficacy of this compound, an ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Shows Promise for B Cell Lymphoma [bioengineer.org]

- 5. FDA Grants Fast Track Designation to this compound for ... [targetedonc.com]

Application Notes: Abexinostat as a Radiosensitizer in Solid Tumor Therapy

Introduction & Scientific Rationale

Abexinostat is an oral, pan-histone deacetylase (HDAC) inhibitor that has demonstrated potential as a radiosensitizing agent. HDACs regulate gene expression by altering chromatin structure, and their inhibition by this compound leads to hyperacetylation of histones, impacting numerous cellular processes critical to cancer survival and treatment resistance. [1] [2] [3] The primary rationale for combining this compound with radiotherapy stems from its ability to impair the cellular repair of DNA double-strand breaks (DSBs), the most lethal type of DNA damage induced by radiation. This impairment, coupled with the induction of apoptosis, can significantly enhance tumor cell death upon irradiation, even in hypoxic conditions which are typically associated with radioresistance. [2]

Mechanism of Action and Signaling Pathways

The radiosensitizing effect of this compound is mediated through a multi-faceted mechanism, as illustrated below and detailed in the subsequent table.

Diagram 1: Mechanism of this compound-induced radiosensitization. This compound inhibits HDACs, leading to chromatin relaxation and impaired DNA repair, which synergizes with radiation-induced DNA damage to promote cell death.

The following table expands on the key mechanisms depicted in the pathway diagram.

| Key Mechanism | Biological Process | Observed Experimental Outcome |

|---|---|---|

| DNA Repair Inhibition [2] | Impairment of DNA double-strand break (DSB) repair pathways, particularly Homologous Recombination (HR). | Decreased formation of RAD51 repair foci; persistence of γ-H2AX foci (a marker of DSBs) after irradiation. |

| Apoptosis Induction [2] | Activation of caspase-dependent apoptotic pathways. | Increased percentage of cells in sub-G1 phase; elevated levels of cleaved caspases. |

| Cell Cycle Modulation | Induction of cell cycle arrest, potentially leading to accumulation of cells in more radiosensitive phases. | Concentration and time-dependent accumulation of cells in specific cell cycle phases (e.g., G1/S). |

| Epigenetic Modulation [1] [2] | Hyperacetylation of core histones (H3, H4) leading to a more open chromatin structure. | Increased acetylated histone H3 levels confirmed by Western blot; observed within 1 hour of exposure. |

Preclinical and Clinical Evidence Summary

Evidence from in vitro models and an early-phase clinical trial supports the combination of this compound and radiotherapy.

| Study Model / Type | Dosing Schedule | Key Efficacy Findings | Key Safety Findings |

|---|

| NSCLC Cell Lines (A549 & H460) [2] | this compound (0.2-0.7 µM) administered 24 hrs before irradiation. | Sensitization Enhancement Ratio (SER10): 1.41-2.33 (Normoxia); 2.33-3.16 (Hypoxia). Significant reduction in clonogenic survival. | In vitro cytotoxicity (IC50 ~1.75-2.0 µM at 48h). | | Phase I Clinical Trial (Advanced Solid Tumors) [1] | this compound 90 mg/m² (≈140 mg) orally, combined with hypofractionated radiotherapy. | Best Overall Response: 8% (1 CR, 3 PR). Best Loco-regional Response: 12% (1 CR, 5 PR). Encouraging responses in brain lesions. | Most Common Grade ≥3 AEs: Thrombocytopenia (17%), Lymphopenia (12%), Hypokalemia (7%). 10% discontinuation due to AEs. |

Recommended Experimental & Clinical Protocols

In Vitro Radiosensitization Protocol [2]

This protocol is designed to assess the clonogenic survival of tumor cells after treatment with this compound and irradiation.

- Cell Preparation: Seed cells at an appropriate density and allow to adhere for 24 hours.

- Drug Pre-treatment: Expose cells to a range of this compound concentrations (e.g., 0.1 - 1.0 µM) for 24 hours prior to irradiation. This pre-treatment time is critical for efficacy.

- Irradiation: Irradiate cells at various doses (e.g., 0-8 Gy). Include controls for this compound alone and radiation alone.

- Clonogenic Assay: Immediately after irradiation, trypsinize cells and re-seed at low densities for colony formation. Incubate for 7-14 days.

- Analysis: Fix and stain colonies; count colonies (typically >50 cells). Plot survival curves and calculate the Sensitization Enhancement Ratio (SER).

Clinical Administration Protocol [1]

Based on the phase I trial, the following schedule is recommended for further clinical evaluation.

- This compound Dosing: 90 mg/m² (approximately 140 mg) administered orally.

- Radiotherapy Regimen: Standard hypofractionated radiotherapy delivered to the target lesion(s).

- Schedule: A "one week on, one week off" (1 week on/1 week off) schedule per 28-day cycle is considered reasonable based on the drug's pharmacokinetics (half-life of ~2.5-8.3 hours). [4] [1]

Diagram 2: Proposed clinical schedule for this compound and radiotherapy combination therapy, based on a 28-day cycle with a "one week on, one week off" this compound dosing.

Biomarkers and Efficacy Predictors

Emerging data suggests potential biomarkers for predicting response to HDAC inhibitor-based therapies:

- High HDAC2 Expression: In a trial combining this compound with pazopanib, patients with high HDAC2 expression in peripheral blood mononuclear cells (PBMCs) had significantly longer median overall survival (32.3 vs. 9.2 months). [5]

- Low Kynurenine Levels: The same study found that exceptional responders had significantly lower levels of kynurenine, and kynurenine levels were inversely correlated with HDAC2 expression. [5]

- Histone Hyperacetylation: The degree of histone H3 acetylation in tumor cells or PBMCs can serve as a pharmacodynamic marker to confirm HDAC inhibition. [2]

Conclusion

The combination of This compound and radiotherapy represents a promising approach for treating solid tumors, with a strong mechanistic rationale centered on the inhibition of DNA repair. Preclinical data confirms potent radiosensitization, and early clinical trials have established a feasible dosing schedule (90 mg/m², 1 week on/1 week off) with a manageable safety profile, where thrombocytopenia is the primary dose-limiting concern. [1] [2] Future efforts should focus on validating predictive biomarkers like HDAC2 expression and kynurenine levels to identify patient populations most likely to benefit from this synergistic combination.

References

- 1. A phase 1 dose-escalation study of the oral histone ... [pmc.ncbi.nlm.nih.gov]

- 2. Time dependent modulation of tumor radiosensitivity by a pan ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. Safety, pharmacokinetics, and efficacy of this compound, an ... [pmc.ncbi.nlm.nih.gov]

- 5. Updated Survival Follow-Up for Phase Ib Trial of the ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Abexinostat HDACi in Combination Chemotherapy

Introduction to Abexinostat

This compound (PCI-24781) is an oral, hydroxamic acid-derived pan-HDAC inhibitor with broad-spectrum activity against multiple histone deacetylase classes. As a pan-HDAC inhibitor, it targets Class I, II, and IV HDAC enzymes, resulting in increased histone acetylation, chromatin relaxation, and transcriptional activation of silenced genes. The compound demonstrates pleiotropic antitumor effects including induction of cell cycle arrest, promotion of apoptosis, inhibition of DNA repair, and modulation of immune responses within the tumor microenvironment [1] [2]. These multifaceted mechanisms provide a strong rationale for combination strategies with conventional chemotherapeutic agents, radiotherapy, and targeted therapies.

The pharmacokinetic profile of this compound supports its use in combination regimens. Clinical studies have demonstrated rapid absorption with a median time to maximum concentration (Tmax) of 0.5–1.0 hours and a median terminal elimination half-life (T1/2) of 2.56–8.31 hours [3]. The bimodal dosing schedule ("one week on, one week off") maintains therapeutic exposure while allowing for hematological recovery, making it particularly suitable for combination with myelosuppressive agents. Current clinical development includes Phase III investigation in renal cell carcinoma and Phase II studies in various hematological malignancies and solid tumors [4].

Clinical Combination Protocols

Hematological Malignancies

This compound monotherapy has demonstrated significant activity in relapsed/refractory B-cell non-Hodgkin lymphoma (NHL), with an objective response rate of 40.0% (4/10 patients, 95% CI: 12.2–73.8) and a particularly promising 50.0% ORR in follicular lymphoma (3/6 patients, 95% CI: 11.8–88.2) [3]. The recommended Phase 2 dose (RP2D) established as monotherapy is 80 mg twice daily administered on a "one week on, one week off" schedule (7 consecutive days followed by 7-day discontinuation in 28-day cycles) [3]. This regimen demonstrated manageable toxicity with primary dose-limiting toxicities being thrombocytopenia and hypertriglyceridemia.

Table 1: this compound Combination Protocols in Hematological Malignancies

| Combination Partner | Disease Context | This compound Dosing | Combination Agent Dosing | Cycle Structure | Key Efficacy Findings |

|---|---|---|---|---|---|

| None (monotherapy) | Relapsed/Refractory B-cell NHL | 80 mg BID, 7 days on/7 days off | N/A | 28-day cycles | ORR: 40.0% (FL: 50.0%); Median PFS in FL: 8.38 months [3] |

| Proteasome inhibitors (Preclinical) | Multiple myeloma models | Various based on model | Bortezomib per standard dosing | Preclinical models | Enhanced antitumor activity in xenograft models [5] |

Solid Tumors

In advanced solid tumors, this compound has been successfully combined with hypofractionated radiotherapy at a recommended Phase 2 dose of 90 mg/m² (approximately 140 mg) twice daily [5]. The combination demonstrated promising activity against brain lesions, with a best overall response of 8% (1 complete response, 3 partial responses) among 51 evaluable patients [5]. The radiosensitizing effect of this compound has been particularly valuable in palliative settings where enhancing radiation efficacy is clinically meaningful.

For combination with doxorubicin in metastatic sarcoma, the maximum tolerated dose (MTD) of this compound was established at 45 mg/m² BID administered on days 1-5 when combined with doxorubicin 75 mg/m² IV on day 4 of a 21-day cycle, with mandatory G-CSF support [6]. This regimen demonstrated manageable toxicities with evidence of antitumor activity including one partial response and nine patients with stable disease among 17 evaluable participants [6].

Table 2: this compound Combination Protocols in Solid Tumors

| Combination Partner | Disease Context | This compound Dosing | Combination Agent Dosing | Supportive Care | Key Efficacy Findings |

|---|---|---|---|---|---|

| Hypofractionated Radiotherapy | Advanced solid tumors (palliative) | 90 mg/m² BID (Days 1-5 weekly) | Standard palliative RT | None specified | 8% ORR (1 CR, 3 PR); activity in brain lesions [5] |

| Doxorubicin | Metastatic sarcoma | 45 mg/m² BID, Days 1-5 | 75 mg/m² IV, Day 4 | Mandatory G-CSF | 1 PR, 9 SD/17 evaluable patients [6] |

| Pazopanib (Planned) | Renal cell carcinoma (1st/2nd line) | Under investigation | Under investigation | Not specified | Phase III trial ongoing; FDA Fast Track designation [4] |

Preclinical Combination Studies

Radiotherapy Combinations

The radiosensitizing properties of this compound have been extensively characterized in preclinical models. In non-small cell lung cancer (NSCLC) cell lines (A549 and H460), this compound pretreatment significantly enhanced radiosensitivity under both normoxic and hypoxic conditions [7]. The sensitization enhancement ratio (SER10) ranged from 1.6 to 2.5, indicating substantial potentiation of radiation effects. The timing of administration proved critical, with maximal effect observed when this compound was administered 24 hours before irradiation rather than immediately before [7].

The mechanistic basis for this radiosensitization involves persistent DNA double-strand breaks and impaired DNA damage repair. This compound treatment reduced the formation of RAD51-containing subnuclear repair foci, indicating inhibition of homologous recombination repair [7]. Additionally, the combination enhanced radiation-induced caspase-dependent apoptosis and increased reactive oxygen species production [7]. In vivo studies using nude mouse xenograft models confirmed that this compound potentiates tumor growth delay when combined with irradiation [7].

Chemotherapy Combinations